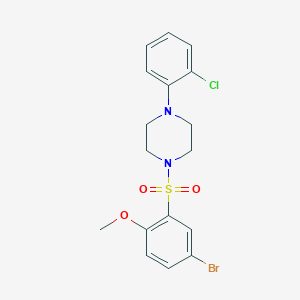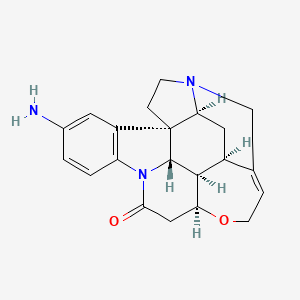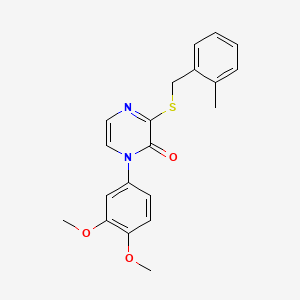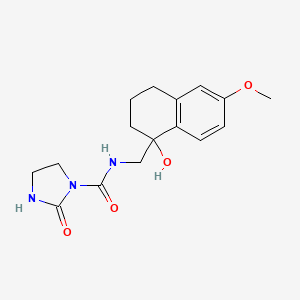![molecular formula C21H23N3OS B2706258 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897467-57-1](/img/structure/B2706258.png)
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are a major challenge in synthetic organic and medicinal chemistry . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structures of these compounds are usually characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve multi-step procedures .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Applications De Recherche Scientifique
Antitubercular Activity
MBTPP has been investigated for its potential as an antitubercular agent. Recent synthetic developments have led to the creation of benzothiazole-based anti-TB compounds. These derivatives exhibit inhibitory potency against Mycobacterium tuberculosis (M. tuberculosis). Researchers have compared their inhibitory concentrations with standard reference drugs, highlighting the promising activity of new benzothiazole derivatives .
Antimicrobial Properties
The compound’s structure contains a benzothiazole moiety, which is known for its antimicrobial activity. Researchers have explored the relationship between structural modifications and antimicrobial effects. Although the position of the hydroxyl group doesn’t significantly impact antimicrobial activity, further studies are needed to optimize its effectiveness .
Organic Synthesis and Characterization
MBTPP has been synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques. Its characterization involves methods such as melting point determination. For instance, MBTPP can be obtained as an off-white solid with a melting point range of 60–62 °C .
Biological Activity and Drug Design
Researchers have explored the structure-activity relationships (SAR) of benzothiazole derivatives. Molecular docking studies against the target enzyme DprE1 have been conducted to identify potent inhibitors with enhanced antitubercular activity. Understanding the interactions between MBTPP and its target protein aids in drug design and optimization .
Heterocyclic Chemistry
MBTPP’s heterocyclic nature makes it interesting for researchers in the field of heterocyclic chemistry. Its synthesis involves diverse reactions, including one-pot multicomponent reactions and microwave irradiation. Investigating its reactivity and functionalization provides insights into novel synthetic routes .
Biological Imaging and Probes
Benzothiazole derivatives have been explored as fluorescent probes for biological imaging. Their unique photophysical properties make them suitable for detecting specific biomolecules or cellular processes. MBTPP’s potential as a fluorescent probe warrants further investigation .
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-7-9-18-19(15-16)26-21(22-18)24-13-11-23(12-14-24)20(25)10-8-17-5-3-2-4-6-17/h2-7,9,15H,8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZNZGJBXGCNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2706175.png)
![4-(4-bromo-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2706176.png)
![N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2706179.png)



![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2706184.png)
![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)




![N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2706198.png)